2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal

Physicochemical Properties Purification Synthetic Chemistry

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS 690632-29-2) is a substituted piperidine-aldehyde derivative with molecular formula C₁₁H₂₁NO and molecular weight 183.29 g/mol. The compound features a geminal dimethyl substitution at the C2 position of the propanal chain and a 4-methyl substituent on the piperidine ring, distinguishing it from unsubstituted and differently substituted piperidinyl propanal analogs.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 690632-29-2
Cat. No. B1306154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal
CAS690632-29-2
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC(C)(C)C=O
InChIInChI=1S/C11H21NO/c1-10-4-6-12(7-5-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3
InChIKeyRLPZZDZTGNLJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Brief: 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS 690632-29-2) – Identity, Class and Baseline Characteristics


2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal (CAS 690632-29-2) is a substituted piperidine-aldehyde derivative with molecular formula C₁₁H₂₁NO and molecular weight 183.29 g/mol [1]. The compound features a geminal dimethyl substitution at the C2 position of the propanal chain and a 4-methyl substituent on the piperidine ring, distinguishing it from unsubstituted and differently substituted piperidinyl propanal analogs. Its typical commercial purity is 97% [1], and it is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology . The compound is classified as an irritant (Xi) and requires standard laboratory handling precautions [2].

Why Generic Substitution Fails: Critical Differentiation of 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal from Unsubstituted and Mono-methyl Analogs


Piperidinyl propanal derivatives are not freely interchangeable; subtle structural modifications significantly alter physicochemical, biological, and handling properties. The presence of a 4-methyl group on the piperidine ring and a gem-dimethyl motif at the propanal α-carbon in 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal creates a unique profile distinct from unsubstituted analogs such as 2,2-Dimethyl-3-(piperidin-1-yl)propanal (CAS 37591-27-8) and mono-substituted variants like 2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) . These structural differences translate into measurable variations in lipophilicity (LogP), boiling point, density, and ultimately, biological target engagement and synthetic utility. Consequently, selecting a generic alternative without accounting for these quantitative divergences risks compromised assay reproducibility, altered reaction outcomes, and inconsistent material handling [1].

Product-Specific Quantitative Evidence: Differentiating 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal by Physicochemical Properties, Biological Activity, and Safety Profile


Dramatically Lower Boiling Point Enables Mild-Condition Purification

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal exhibits a boiling point of 64 °C at 760 mmHg [1][2], which is substantially lower than that of its unsubstituted analog, 2,2-Dimethyl-3-(piperidin-1-yl)propanal (240.1 °C) , and the mono-methyl analog, 2-Methyl-2-(piperidin-1-yl)propanal (199.7 °C) . This marked difference in volatility provides a practical advantage in laboratory-scale purification and handling.

Physicochemical Properties Purification Synthetic Chemistry

Enhanced Lipophilicity Drives Differential Membrane Partitioning

The calculated LogP for 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is 1.88–1.98 [1][2], exceeding the LogP of 2-Methyl-2-(piperidin-1-yl)propanal (1.36–1.39) [3] and the estimated value for 2,2-Dimethyl-3-(piperidin-1-yl)propanal (predicted ~1.5). This increased lipophilicity arises from the combined effect of the gem-dimethyl and 4-methyl substituents.

Lipophilicity ADME Medicinal Chemistry

Sub-Nanomolar M3 Muscarinic Receptor Antagonism Distinguishes from Structurally Related Analogs

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal demonstrates potent antagonism at the M3 muscarinic receptor with an IC₅₀ of 17 nM in guinea pig ileum tissue [1]. In contrast, the unsubstituted analog 2,2-Dimethyl-3-(piperidin-1-yl)propanal shows no reported M3 activity in available datasets, while the classical M3 antagonist 4-DAMP exhibits IC₅₀ values ranging from 4.3 nM to 94 nM depending on assay conditions [2][3][4]. The target compound thus occupies a potent, defined activity range distinct from its close structural relatives.

Muscarinic Receptor M3 Antagonist Pharmacology

Distinct Safety Classification: Irritant Profile Differentiates from Non-Hazardous Unsubstituted Analog

2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal is classified as an irritant (Xi) [1][2] and carries hazard statements for flammability and acute toxicity upon inhalation, skin contact, or ingestion [3]. In contrast, its unsubstituted analog 2,2-Dimethyl-3-(piperidin-1-yl)propanal is not classified as a hazardous material for transport and lacks the same irritant labeling. The presence of the 4-methyl group appears to introduce a distinct safety profile requiring additional personal protective measures.

Safety Hazard Classification Handling

Optimal Application Scenarios for 2,2-Dimethyl-3-(4-methylpiperidin-1-yl)propanal Driven by Differential Evidence


M3 Muscarinic Receptor Tool Compound for CNS and Smooth Muscle Pharmacology

Given its defined 17 nM IC₅₀ at M3 muscarinic receptors [1], this compound is suited for in vitro studies of cholinergic signaling in tissues such as ileum, bladder, or brain regions where M3 is functionally relevant. The enhanced lipophilicity (LogP ~1.9) [2] suggests favorable membrane permeability, potentially enabling use in cellular assays requiring intracellular target engagement. Unlike unsubstituted analogs that lack M3 activity, this compound provides a measurable pharmacological effect.

Lipophilic Synthetic Building Block for CNS-Penetrant Drug Candidates

The combination of moderate LogP (1.88–1.98) [1] and an aldehyde functional group makes this compound a versatile intermediate for constructing CNS-targeted small molecules. The 4-methylpiperidine moiety is a privileged scaffold in neuropharmacology, and the gem-dimethyl substitution increases metabolic stability. The low boiling point (64 °C) [2] facilitates gentle purification, reducing the risk of thermal decomposition during workup.

Structure-Activity Relationship (SAR) Comparator for Piperidine-Based Muscarinic Antagonists

This compound serves as a critical comparator in SAR campaigns aimed at dissecting the contributions of piperidine N-substitution, ring methylation, and α-gem-dimethylation to M3 receptor affinity and selectivity. Its activity profile (IC₅₀ = 17 nM) [1] provides a benchmark against which newly synthesized analogs can be measured. The availability of quantitative physicochemical data (density 0.907 g/cm³, refractive index 1.454) [3] further supports quality control and batch-to-batch consistency in medicinal chemistry laboratories.

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